

Application Notes and Protocols for 4-(furan-3-carbonyl)thiomorpholine

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Compound of Interest

Compound Name: 4-(furan-3-carbonyl)thiomorpholine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for suggested in vitro and in vivo assays to characterize the biological activity of **4-(furan-3-carbonyl)thiomorpholine**. The selection of these assays is based on the known pharmacological activities of structurally related furan and thiomorpholine derivatives, which have shown potential in oncology, infectious diseases, and metabolic disorders.

In Vitro Assays

Anticancer Activity: Cytotoxicity Screening against Human Cancer Cell Lines

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of **4-(furan-3-carbonyl)thiomorpholine** on various human cancer cell lines.

Experimental Protocol: MTT Assay

- Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

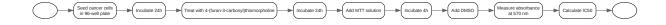


- Compound Treatment: Prepare a stock solution of 4-(furan-3-carbonyl)thiomorpholine in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 24 hours.[1]
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values

Cell Line	Tissue of Origin	Hypothetical IC₅₀ (μM) for 4-(furan-3- carbonyl)thiomorpholine
MCF-7	Breast Adenocarcinoma	15.5
A549	Lung Carcinoma	22.1
HepG2	Hepatocellular Carcinoma	18.9
SW620	Colorectal Adenocarcinoma	25.3

Experimental Workflow: MTT Assay



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MTT Assay Workflow Diagram



Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of **4-(furan-3-carbonyl)thiomorpholine** against various bacterial and fungal strains using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay

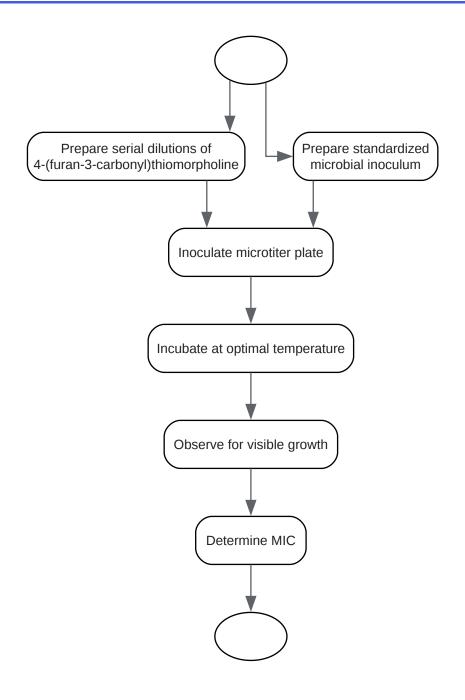
- Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
- Compound Dilution: Serially dilute **4-(furan-3-carbonyl)thiomorpholine** in the broth medium in a 96-well microtiter plate.
- Inoculation: Add the standardized microbial inoculum to each well.
- Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Data Presentation: Hypothetical MIC Values

Microorganism	Туре	Hypothetical MIC (µg/mL) for 4-(furan-3- carbonyl)thiomorpholine
Staphylococcus aureus	Gram-positive Bacteria	16
Escherichia coli	Gram-negative Bacteria	32
Candida albicans	Fungus	64
Aspergillus niger	Fungus	128

Experimental Workflow: MIC Determination





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MIC Determination Workflow

Enzyme Inhibition: Dipeptidyl Peptidase-4 (DPP-4) Assay

This protocol is for screening the inhibitory activity of **4-(furan-3-carbonyl)thiomorpholine** against DPP-4, a target for type 2 diabetes.

Experimental Protocol: DPP-4 Inhibition Assay



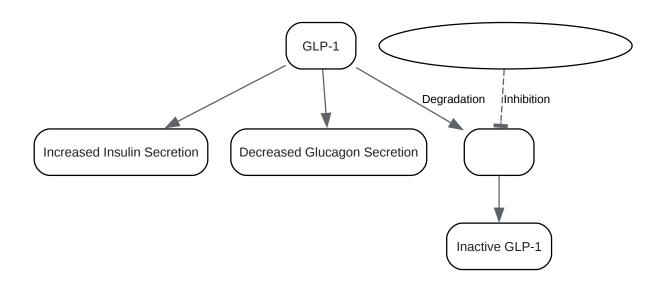
- Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound in an appropriate assay buffer (e.g., Tris-HCl).[3][4]
- Reaction Mixture: In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations. Include a positive control (e.g., sitagliptin) and a negative control (solvent).[3][4]
- Pre-incubation: Incubate the plate at 37°C for 10 minutes.[5]
- Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.[4]
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm every minute for 30 minutes at 37°C.[3][5]
- Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition and the IC₅₀ value.

Data Presentation: Hypothetical DPP-4 Inhibition

Compound	Hypothetical IC₅₀ (μM)
4-(furan-3-carbonyl)thiomorpholine	8.2
Sitagliptin (Positive Control)	0.019

Signaling Pathway: DPP-4 Inhibition





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DPP-4 Inhibition Pathway

In Vivo Assays

Anticancer Efficacy: Human Tumor Xenograft Model

This protocol describes the evaluation of the in vivo anticancer efficacy of **4-(furan-3-carbonyl)thiomorpholine** using a human tumor xenograft model in immunodeficient mice.

Experimental Protocol: Xenograft Model

- Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
- Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
- Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer **4-(furan-3-carbonyl)thiomorpholine** (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.



- Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume, body weight, and any signs of toxicity. The primary endpoint is tumor growth inhibition.[7]
- Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Hypothetical Tumor Growth Inhibition

Treatment Group	Dose (mg/kg)	Mean Tumor Volume at Day 21 (mm³)	Tumor Growth Inhibition (%)
Vehicle Control	-	1250	0
4-(furan-3- carbonyl)thiomorpholi ne	25	680	45.6
4-(furan-3- carbonyl)thiomorpholi ne	50	450	64.0

Experimental Workflow: Xenograft Study



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Xenograft Study Workflow

Antimicrobial Efficacy: Murine Infection Model

This protocol provides a general framework for assessing the in vivo antimicrobial efficacy of **4- (furan-3-carbonyl)thiomorpholine** in a murine infection model.

Experimental Protocol: Murine Infection Model



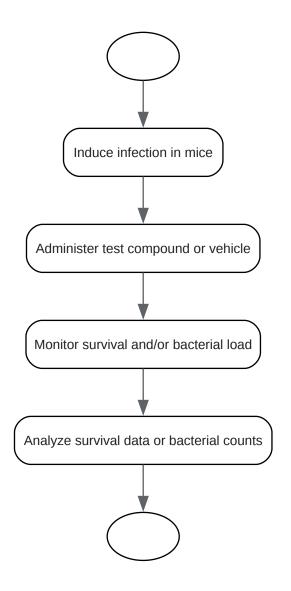
- Animal Model: Use a suitable strain of mice (e.g., BALB/c).
- Infection: Induce a systemic or localized infection by administering a standardized dose of the pathogenic microorganism (e.g., Staphylococcus aureus).
- Treatment: At a specified time post-infection, administer 4-(furan-3-carbonyl)thiomorpholine at different doses via an appropriate route. A control group should receive the vehicle.
- Efficacy Assessment: Monitor the survival rate of the mice over a period of time (e.g., 7-14 days). In some models, bacterial load in specific organs (e.g., spleen, liver) can be determined at different time points.
- Data Analysis: Compare the survival rates or bacterial loads between the treated and control groups to determine the efficacy of the compound.

Data Presentation: Hypothetical Survival Rate in a Murine Sepsis Model

Treatment Group	Dose (mg/kg)	Survival Rate at Day 7 (%)
Vehicle Control	-	10
4-(furan-3- carbonyl)thiomorpholine	20	50
4-(furan-3- carbonyl)thiomorpholine	40	80

Experimental Workflow: Murine Infection Model





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